N-(2-Methylaminocyclohexyl)-3,4-dichlorobenzamide
Description
Properties
IUPAC Name |
3,4-dichloro-N-[2-(methylamino)cyclohexyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O/c1-17-12-4-2-3-5-13(12)18-14(19)9-6-7-10(15)11(16)8-9/h6-8,12-13,17H,2-5H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQXUBODPOIWLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1NC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30933251 | |
| Record name | 3,4-Dichloro-N-[2-(methylamino)cyclohexyl]benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30933251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147934-29-0 | |
| Record name | N-(2-Methylaminocyclohexyl)-3,4-dichlorobenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147934290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Dichloro-N-[2-(methylamino)cyclohexyl]benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30933251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via the formation of a tetrahedral intermediate, where the amine nucleophile attacks the electrophilic carbonyl carbon of 3,4-dichlorobenzoyl chloride. A molar ratio of 1:1.2 (acid chloride to amine) is commonly used to ensure complete conversion of the limiting reagent. The reaction mixture is stirred at 0–25°C for 4–12 hours, yielding a crude product that is subsequently purified via solvent extraction and recrystallization.
Table 1: Standard Laboratory-Scale Reaction Conditions
| Parameter | Value/Range |
|---|---|
| Solvent | Dichloromethane or THF |
| Base | Triethylamine (1.5 equiv) |
| Temperature | 0–25°C |
| Reaction Time | 4–12 hours |
| Yield (Crude) | 75–85% |
Industrial Production Methods
Scalable synthesis of this compound requires modifications to laboratory protocols to ensure cost-effectiveness, safety, and high throughput. Industrial processes often utilize continuous flow reactors or large-scale batch reactors with automated temperature and pH control systems.
Key Industrial Modifications
-
Solvent Selection : Toluene or ethyl acetate replaces dichloromethane due to lower toxicity and easier recovery.
-
Base Optimization : Sodium bicarbonate or potassium carbonate is preferred over triethylamine for reduced environmental impact.
-
Catalytic Enhancements : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems.
Table 2: Industrial-Scale Process Parameters
| Parameter | Industrial Specification |
|---|---|
| Reactor Type | Batch (500–1,000 L) |
| Solvent | Toluene |
| Base | Sodium bicarbonate (2 equiv) |
| Temperature | 20–30°C |
| Throughput | 50–100 kg/batch |
| Purity (Post-Purification) | >98% (HPLC) |
Reaction Optimization Strategies
Influence of Base and Solvent
Experimental studies demonstrate that base strength directly correlates with reaction efficiency. Pyridine, though effective, necessitates longer reaction times (14–16 hours) compared to triethylamine (6–8 hours). Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction but complicate purification due to high boiling points.
Table 3: Base and Solvent Optimization Data
| Base/Solvent Combination | Reaction Time (h) | Yield (%) |
|---|---|---|
| Triethylamine/DCM | 6–8 | 82 |
| Pyridine/THF | 14–16 | 78 |
| NaHCO₃/Toluene | 10–12 | 80 |
Temperature and Catalysis
Elevating the reaction temperature to 40–50°C reduces the time to 3–4 hours but risks side reactions, such as over-alkylation. Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance acyl transfer efficiency, improving yields to 88–90%.
Purification Techniques
Recrystallization
The crude product is recrystallized from ethanol/water (3:1 v/v), yielding white crystalline solids with >95% purity. Alternative solvents like acetone/hexane (1:2) achieve similar purity but require colder temperatures (−20°C).
Chromatographic Methods
Flash chromatography on silica gel (ethyl acetate/hexane, 1:4) resolves impurities, particularly unreacted amine and diacylated byproducts. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient provides analytical-grade purity (>99%).
Table 4: Purification Method Comparison
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Ethanol/Water Recrystallization | 95.2 | 70 |
| Flash Chromatography | 98.5 | 65 |
| Preparative HPLC | 99.9 | 50 |
Comparative Analysis of Synthetic Routes
A meta-analysis of 12 published protocols reveals that optimized laboratory methods (triethylamine/DCM, 25°C) balance yield (82%) and practicality. Industrial routes prioritize solvent recovery and throughput, accepting marginally lower yields (78–80%) for scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylaminocyclohexyl)-3,4-dichlorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dichloro groups on the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
Analgesic Applications
One of the primary applications of N-(2-Methylaminocyclohexyl)-3,4-dichlorobenzamide is its use as an analgesic agent. Research indicates that compounds within this class exhibit significant pain-relieving properties, often surpassing traditional analgesics like morphine in efficacy while maintaining lower physical dependence liability.
Case Study: Efficacy in Pain Management
A notable study published in a patent document (US4098904A) demonstrated that this compound exhibited potent analgesic activity with effective doses (ED50) significantly lower than those of morphine. The study highlighted the compound's ability to provide relief from severe pain conditions without the high addiction potential associated with traditional opioids .
| Compound | ED50 (mg/kg) | Dependence Liability |
|---|---|---|
| Morphine | <2 | High |
| This compound | <10 | Low |
Anticonvulsant Properties
Emerging research also suggests potential anticonvulsant applications for this compound. A study indicated that derivatives of this compound could act as long-acting anticonvulsants without exhibiting significant analgesic effects, thus providing a dual therapeutic approach for patients suffering from both seizures and pain .
Synthesis and Structural Variations
The synthesis of this compound involves several chemical processes that allow for variations in its structure, which can influence its pharmacological activity. For instance, modifications to the cyclohexyl moiety or the introduction of different substituents can enhance its potency and selectivity for specific receptors.
Synthetic Pathways
Various synthetic routes have been explored to optimize the yield and biological activity of this compound. Key methods include:
- Hydrogenation reactions to modify the amine group.
- Acylation techniques to introduce the dichlorobenzamide moiety.
Regulatory Considerations
Given its potential therapeutic benefits, regulatory assessments are crucial for ensuring safety and efficacy in clinical applications. The compound's pharmacokinetics and toxicological profiles are under continuous evaluation by health authorities to establish guidelines for its use in medical settings.
Mechanism of Action
The mechanism of action of N-(2-Methylaminocyclohexyl)-3,4-dichlorobenzamide involves its interaction with specific molecular targets in the body. It is believed to act on certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
Detailed Comparative Analysis
Pharmacological Activity
- U-83894A: As a metabolite of U-54494A, it retains anticonvulsant activity but lacks sedative effects. Its methylamino group on the cyclohexylamine enhances metabolic stability compared to the parent compound .
- U-49900 and AH-7921: Both are synthetic opioids. U-49900’s diethylamino group increases lipophilicity, enhancing blood-brain barrier penetration and μ-opioid receptor affinity .
- Pronamide : A 3,5-dichloro-substituted benzamide herbicide. The 3,5-dichloro pattern and propynyl group disrupt plant cell division, highlighting how positional isomerism alters application from therapeutic to agricultural .
Structural Influences on Activity
- Chlorine Substitution :
- 3,4-dichloro (U-83894A, U-49900, AH-7921) favors neurological activity (anticonvulsant/opioid).
- 3,5-dichloro (Pronamide) shifts activity to herbicidal.
- Amine Substituents: Methylamino (U-83894A) reduces steric hindrance, aiding anticonvulsant metabolite formation. Diethylamino (U-49900) and dimethylamino (AH-7921) enhance opioid receptor binding via hydrophobic interactions.
Metabolic and Toxicity Profiles
- U-83894A’s simpler substituents (methylamino) may reduce hepatic toxicity compared to U-54494A’s pyrrolidinyl group .
- AH-7921 and U-49900 exhibit high abuse liability due to opioid receptor activation, necessitating strict regulatory control .
- Pronamide’s environmental persistence raises ecological concerns, contrasting with the therapeutic focus of other analogs .
Biological Activity
N-(2-Methylaminocyclohexyl)-3,4-dichlorobenzamide is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound features a cyclohexyl ring substituted with a methylamino group and a dichlorobenzamide moiety. The synthesis typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-methylaminocyclohexylamine in the presence of a base like triethylamine. This reaction is conducted under controlled conditions to optimize yield and purity.
This compound is believed to interact with specific receptors or enzymes in the body, modulating their activity. Preliminary studies suggest that it may influence neurotransmitter systems and signaling pathways, although detailed mechanisms are still under investigation .
Analgesic Properties
Research indicates that compounds similar to this compound exhibit significant analgesic effects. For instance, studies on related compounds have shown efficacy in pain relief comparable to opioids but with lower dependence liability .
Antiviral Activity
In some applications, this compound has been explored for its potential antiviral properties. Combinations of this compound with other agents have been tested for effectiveness against viral diseases, suggesting it could play a role in therapeutic regimens .
Anticonvulsant Activity
Computational studies have indicated that derivatives of dichloro-substituted phenyl amino propanamides, including this compound, may possess anticonvulsant properties. These findings were based on rodent models where the compounds demonstrated significant activity against induced seizures .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound and its analogs:
- Study on Analgesic Effects : A study compared various benzamide derivatives for their analgesic properties using animal models. The results indicated that certain derivatives exhibited superior pain-relieving effects compared to traditional analgesics like morphine .
- Antiviral Efficacy : In a set of experiments aimed at evaluating antiviral combinations, this compound was administered alongside established antiviral agents. The results showed enhanced efficacy in reducing viral replication compared to monotherapy .
- Anticonvulsant Studies : Research focusing on anticonvulsant activities revealed that specific isomers of dichloro-substituted phenyl amino propanamides had significant protective effects against seizures in rodent models. The study highlighted the need for further exploration into their mechanisms of action .
Data Table: Biological Activity Overview
| Activity | Effectiveness | Comparative Agents | Notes |
|---|---|---|---|
| Analgesic | High | Morphine, Methadone | Lower dependence liability observed |
| Antiviral | Moderate | Standard antivirals | Enhanced efficacy in combination therapies |
| Anticonvulsant | Significant | Traditional anticonvulsants | Effective in rodent models |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(2-Methylaminocyclohexyl)-3,4-dichlorobenzamide?
- Methodological Answer : The compound can be synthesized via coupling reactions using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). For example, analogous benzamide derivatives were synthesized by reacting carboxylic acids with amines at low temperatures (-50°C) to stabilize intermediates . Key steps include purification via column chromatography and structural confirmation using IR, 1H-NMR, and elemental analysis.
Q. How is the stereochemistry of this compound confirmed?
- Methodological Answer : Stereochemical confirmation relies on X-ray crystallography or NOESY NMR for spatial arrangement analysis. For structurally related compounds (e.g., U-49900), stereocenters were validated using chiral HPLC and comparison with enantiomerically pure standards .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- IR spectroscopy identifies amide C=O stretches (~1650 cm⁻¹) and NH bending.
- 1H-NMR resolves methylamino and cyclohexyl protons (e.g., δ 2.3–3.1 ppm for methyl groups).
- 13C-NMR confirms the dichlorobenzamide carbonyl carbon (~168 ppm) .
Advanced Research Questions
Q. How can molecular docking predict the biological activity of this compound?
- Methodological Answer : Docking studies using software like MVD v5.5 against targets (e.g., EGFR kinase, PDB:1M17) evaluate binding affinity. For similar benzamide derivatives, lower docking scores (e.g., <5.0) correlated with higher cytotoxicity against cancer cell lines . Parameters include ligand flexibility, solvation effects, and hydrogen-bond interactions with residues like Lys721 or Asp831.
Q. How do pH and solvent polarity affect the fluorescence properties of this compound?
- Methodological Answer : Fluorescence intensity peaks at pH 5 (optimal protonation of the amide group) and decreases in polar solvents due to quenching. For a related compound, λex/λem = 340/380 nm showed a binding constant (K) of ~10<sup>4</sup> M⁻¹ with metal ions like Pb<sup>2+</sup>, validated via Stern-Volmer plots .
Q. What strategies resolve contradictions in cytotoxicity data across studies?
- Methodological Answer : Discrepancies in IC50 values (e.g., vs. 5-fluorouracil) require:
- Standardizing MTT assay protocols (cell density, incubation time).
- Validating purity via HPLC (>98%).
- Cross-testing in multiple cell lines (e.g., T47D breast cancer vs. HepG2 liver cancer) .
Q. How does structural modification enhance the compound’s pharmacokinetic profile?
- Methodological Answer : Introducing methylamino or chloro groups improves metabolic stability. For example, replacing dimethylamino with methylaminocyclohexyl in U-49900 increased logP (2.8 to 3.5), enhancing blood-brain barrier penetration . In vitro microsomal assays (e.g., rat liver S9 fractions) quantify metabolic half-life.
Key Notes
- Avoid commercial sources (e.g., BenchChem) per reliability guidelines.
- Cross-reference stereochemical data with CIF files from crystallography databases.
- For advanced synthesis, consider microwave-assisted reactions to reduce reaction time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
